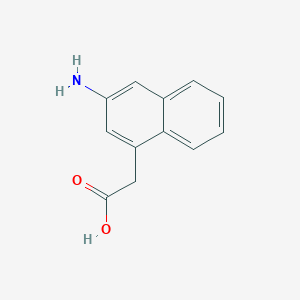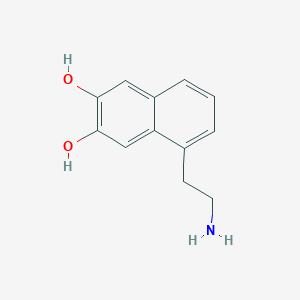![molecular formula C12H17N3 B11895862 6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B11895862.png)
6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[34]octane is a heterocyclic compound that features a spirocyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane typically involves the formation of the spirocyclic core followed by the introduction of the pyridin-4-ylmethyl group. One common method involves the cyclization of a suitable precursor under basic conditions, followed by alkylation with a pyridin-4-ylmethyl halide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or mechanical properties.
作用机制
The mechanism by which 6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity.
相似化合物的比较
Similar Compounds
2-Azaspiro[3.4]octane: A simpler spirocyclic compound without the pyridin-4-ylmethyl group.
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in drug discovery.
Uniqueness
6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane is unique due to its combination of a spirocyclic core and a pyridine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, particularly in the design of new therapeutic agents.
属性
分子式 |
C12H17N3 |
|---|---|
分子量 |
203.28 g/mol |
IUPAC 名称 |
6-(pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane |
InChI |
InChI=1S/C12H17N3/c1-4-13-5-2-11(1)7-15-6-3-12(10-15)8-14-9-12/h1-2,4-5,14H,3,6-10H2 |
InChI 键 |
LJEACWFOGNVHKH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC12CNC2)CC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11895782.png)


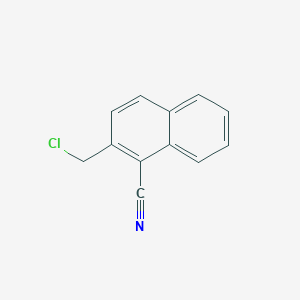
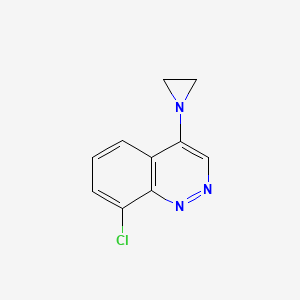



![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)
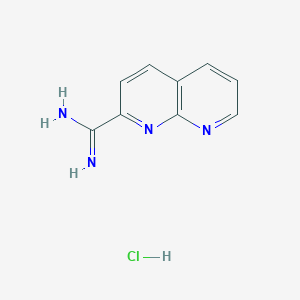
![2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B11895846.png)

